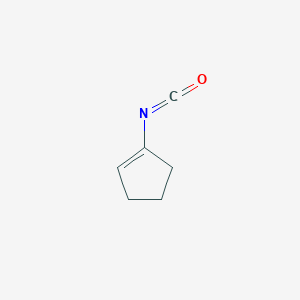

1-Isocyanatocyclopent-1-ene

Description

Properties

IUPAC Name |

1-isocyanatocyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLPDMBRIECDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Reactivity profile of the isocyanate group on a cyclopentene ring.

The Reactivity Profile of the Isocyanate Group on a Cyclopentene Ring is a specialized domain in medicinal chemistry. The reactivity of this moiety is governed not just by the electrophilic nature of the isocyanate (

This guide details the electronic behaviors, synthetic pathways, and strategic applications of cyclopentenyl isocyanates in drug development.

Executive Summary

Cyclopentenyl isocyanates are high-value electrophilic intermediates used to install nitrogen functionalities into carbocyclic scaffolds. Unlike stable alkyl isocyanates, the cyclopentenyl variants exhibit dynamic reactivity profiles driven by the olefinic double bond.

-

Vinyl Isocyanates (1-position): Exhibit "enamide-like" character; highly sensitive to hydrolysis and polymerization.

-

Allylic Isocyanates (3-position): Prone to rapid [3,3]-sigmatropic rearrangements (Overman-type), allowing for stereochemical transfer but requiring low-temperature handling.

-

Homoallylic Isocyanates (4-position): Behave as standard secondary isocyanates but are influenced by ring puckering (envelope conformation).

Positional Isomerism & Electronic Profile

The reactivity of the isocyanate group depends entirely on its conjugation and proximity to the

A. 1-Isocyanatocyclopentene (Vinyl Isocyanate)

-

Structure: The nitrogen is directly attached to the

carbon of the alkene. -

Electronic Effect: The nitrogen lone pair conjugates with the alkene, reducing the electrophilicity of the isocyanate carbon slightly, but making the alkene electron-rich.

-

Reactivity:

-

Hydrolysis: Extremely rapid. Forms an unstable enamine which tautomerizes to a ketone (cyclopentanone derivative).

-

Polymerization: High tendency for anionic polymerization due to the polarized double bond.

-

B. 3-Isocyanatocyclopentene (Allylic Isocyanate)

-

Structure: The isocyanate is on the

carbon adjacent to the alkene. -

Mechanism: This is the most chemically interesting isomer due to the [3,3]-Sigmatropic Rearrangement .

-

Equilibrium: It exists in equilibrium with the corresponding cyanate (R-O-C≡N) or can undergo scrambling if not trapped immediately.

C. 4-Isocyanatocyclopentene (Homoallylic Isocyanate)

-

Structure: Isolated from the double bond.

-

Reactivity: Classic nucleophilic addition. The ring conformation (envelope) dictates the angle of nucleophilic attack (endo vs. exo), often leading to high diastereoselectivity.

Mechanistic Pathways

Pathway 1: Nucleophilic Addition (Urea/Carbamate Formation)

The primary utility in drug discovery is the formation of stable urea or carbamate linkages.

-

Mechanism: The nucleophile (alcohol or amine) attacks the central carbon of the isocyanate.[1][2]

-

Stereoelectronics: In the cyclopentene ring, the "inside" face is sterically crowded. Nucleophiles preferentially attack from the exo face (away from the ring curvature).

Pathway 2: The Allylic [3,3]-Sigmatropic Rearrangement

For 3-isocyanatocyclopentene , the isocyanate can migrate to the opposite side of the double bond. This is critical when synthesizing chiral aminocyclopentitols (e.g., glycosidase inhibitors).

Figure 1: The [3,3]-sigmatropic rearrangement allows the isocyanate to migrate across the cyclopentene face, often resulting in thermodynamic equilibration of stereocenters.

Synthetic Methodologies

Protocol A: The Curtius Rearrangement (Standard)

The most reliable method to generate cyclopentenyl isocyanates while retaining stereochemistry .

Reagents:

-

Substrate: Cyclopentenecarboxylic acid.

-

Activator: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN3.

-

Base: Triethylamine (TEA).

-

Solvent: Toluene (anhydrous).

Step-by-Step Protocol:

-

Activation: Dissolve carboxylic acid (1.0 eq) in toluene under

. Add TEA (1.1 eq). -

Azide Formation: Cool to 0°C. Add DPPA (1.1 eq) dropwise. Stir for 1 hour at RT.

-

Rearrangement: Heat the reaction mixture to 80°C. Evolution of

gas indicates conversion of the acyl azide to the isocyanate. -

In-situ Trapping: Do not isolate. Add the nucleophile (e.g., benzyl alcohol for Cbz-protection) directly to the hot solution to prevent side reactions.

Protocol B: Stereoselective Nucleophilic Trapping

To synthesize chiral ureas from 4-isocyanatocyclopentene.

| Parameter | Condition | Rationale |

| Temperature | -78°C to 0°C | Kinetic control to maximize diastereoselectivity ( |

| Solvent | DCM or THF | Non-polar solvents enhance tight ion pairing if catalysts are used. |

| Catalyst | DMAP (10 mol%) | Accelerates addition of sterically hindered alcohols. |

| Quench | Acidic Workup | Removes unreacted amines; isocyanates hydrolyze to amines if not quenched properly. |

Applications in Drug Discovery

Neuraminidase Inhibitors (Peramivir Analogs)

Cyclopentane/ene scaffolds are mimics of the transition state of sialic acid hydrolysis.

-

Role: The isocyanate serves as the precursor for the acetamido or guanidino group essential for binding to the viral neuraminidase active site.

-

Strategy: A 4-isocyanatocyclopentene intermediate allows for the installation of the basic nitrogen functionality with precise stereocontrol relative to the carboxylic acid tail.

Covalent Inhibitors

While less common due to stability issues, vinyl isocyanates have been explored as "warheads" that react irreversibly with cysteine residues in a target protein's active site.

Safety & Stability Profile

Hazard Identification:

-

Sensitizer: Potent respiratory sensitizer.[3] Can cause asthma-like symptoms upon inhalation.[3]

-

Lachrymator: Irritating to eyes and mucous membranes.

Handling Rules:

-

Moisture Exclusion: Reacts instantly with water to release

(pressure buildup risk in sealed vessels) and form insoluble ureas. -

Thermal Stability: Allylic isocyanates degrade above 100°C. Store at -20°C under Argon.

-

Quenching: All glassware must be rinsed with a 10% ammonium hydroxide/methanol solution to deactivate residual isocyanates before cleaning.

References

-

Curtius Rearrangement Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal [4]

-

Reactivity of Isocyanates with Nucleophiles Source: Master Organic Chemistry

-

Cyclopentyl Isocyanate (CAS 4747-71-1) Data Source: PubChem

-

Sigmatropic Rearrangements in Allylic Systems Source: Chemistry LibreTexts

-

Stereoselective Synthesis of Isocyanoalkenes Source: NSF Public Access Repository

Sources

An In-depth Technical Guide to 1-Isocyanatocyclopent-1-ene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-isocyanatocyclopent-1-ene, a versatile yet under-explored vinylic isocyanate. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this compound, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

IUPAC Name: 1-isocyanatocyclopentene

Chemical Formula: C₆H₇NO

Table 1: Physicochemical Properties of 1-Isocyanatocyclopent-1-ene

| Property | Value | Source |

| Molecular Weight | 109.13 g/mol | PubChem |

| Monoisotopic Mass | 109.052763847 Da | PubChem |

| Molecular Formula | C₆H₇NO | PubChem |

| XLogP3-AA | 1.6 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 29.4 Ų | PubChem |

Synthesis of 1-Isocyanatocyclopent-1-ene

The synthesis of 1-isocyanatocyclopent-1-ene can be logically approached through the Curtius rearrangement of its corresponding carboxylic acid precursor, cyclopent-1-ene-1-carboxylic acid. The Curtius rearrangement is a robust and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[1][2] This thermal or photochemical decomposition proceeds with the loss of nitrogen gas and migration of the R-group to yield the isocyanate.[3]

Synthesis of the Precursor: Cyclopent-1-ene-1-carboxylic acid

The necessary precursor, cyclopent-1-ene-1-carboxylic acid, can be synthesized through various established organic chemistry methods. One common approach involves the dehydration of a β-hydroxy ester followed by hydrolysis. A patented method describes the formation of cyclopentene-1-carboxylic acid esters from other precursors, which can then be hydrolyzed to the desired carboxylic acid.[4]

Proposed Synthetic Protocol via Curtius Rearrangement

The following is a proposed, detailed, step-by-step methodology for the synthesis of 1-isocyanatocyclopent-1-ene based on the well-established Curtius rearrangement.

Step 1: Acyl Chloride Formation

-

To a solution of cyclopent-1-ene-1-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude cyclopent-1-ene-1-carbonyl chloride.

Causality: The conversion to the acyl chloride activates the carboxyl group, making it more susceptible to nucleophilic attack by the azide ion in the subsequent step.

Step 2: Acyl Azide Formation

-

Dissolve the crude acyl chloride in a polar aprotic solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of sodium azide (NaN₃) in water (1.1-1.5 equivalents) dropwise.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the acyl azide peak).

-

Once the reaction is complete, extract the acyl azide with a non-polar solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure at low temperature.

Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by standard analytical techniques. The formation of the acyl azide is a critical control point before proceeding to the rearrangement. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

Step 3: Curtius Rearrangement to 1-Isocyanatocyclopent-1-ene

-

Dissolve the crude cyclopent-1-ene-1-carbonyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.

-

Heat the solution gently and gradually to initiate the rearrangement (typically 80-110 °C). The rearrangement is accompanied by the evolution of nitrogen gas.

-

Continue heating until gas evolution ceases, indicating the complete formation of the isocyanate.

-

The resulting 1-isocyanatocyclopent-1-ene can be purified by distillation under reduced pressure.

Authoritative Grounding: The Curtius rearrangement is a well-documented named reaction in organic chemistry, with extensive literature supporting its mechanism and application in the synthesis of isocyanates from a wide range of carboxylic acids.[1][2][3]

Caption: Synthetic pathway to 1-isocyanatocyclopent-1-ene via Curtius rearrangement.

Reactivity of 1-Isocyanatocyclopent-1-ene

The reactivity of 1-isocyanatocyclopent-1-ene is dominated by the electrophilic nature of the isocyanate carbon and the presence of the adjacent carbon-carbon double bond. This dual functionality allows for a range of transformations, making it a valuable synthetic intermediate.

Nucleophilic Addition to the Isocyanate Group

The isocyanate group is highly susceptible to attack by nucleophiles. This reaction is fundamental to the formation of various important functional groups in medicinal chemistry.

-

Reaction with Alcohols: In the presence of an alcohol (R'-OH), 1-isocyanatocyclopent-1-ene will readily form a carbamate derivative.

-

Reaction with Amines: Primary and secondary amines (R'R''NH) react with the isocyanate to form substituted ureas.

-

Reaction with Water: Hydrolysis of the isocyanate leads to the formation of an unstable carbamic acid, which decarboxylates to yield cyclopent-1-en-1-amine.

These reactions are typically high-yielding and proceed under mild conditions, making them ideal for the rapid generation of compound libraries for high-throughput screening in drug discovery. The nucleophilic addition to activated alkynes, a related class of compounds, has been extensively reviewed and provides a mechanistic basis for understanding these transformations.[5]

Caption: Nucleophilic addition reactions of 1-isocyanatocyclopent-1-ene.

Cycloaddition Reactions

The vinylic nature of 1-isocyanatocyclopent-1-ene allows it to participate in cycloaddition reactions, providing access to complex heterocyclic scaffolds.

-

[4+2] Cycloaddition (Diels-Alder Reaction): While the isocyanate group itself is not a typical dienophile, the vinyl isocyanate system can react with suitable dienes. More interestingly, it can act as a diene in hetero-Diels-Alder reactions with reactive dienophiles. For example, vinyl isocyanates have been shown to undergo [4+2] cycloaddition reactions with benzynes to form phenanthridinone and benzophenanthridinone products.[6]

-

[2+2] Cycloaddition: The C=N bond of the isocyanate can undergo [2+2] cycloaddition with electron-rich alkenes. For instance, chlorosulfonyl isocyanate is known to react with alkenes in a [2+2] fashion.[7]

-

1,3-Dipolar Cycloaddition: Nitrones can react with the C=N or C=O bond of isocyanates in 1,3-dipolar cycloadditions to form oxadiazolidinones or dioxazolidines, respectively.[8]

These cycloaddition reactions provide powerful tools for the construction of novel, rigid scaffolds that can be valuable in drug design for probing protein binding pockets.

Applications in Drug Discovery and Development

The cyclopentane and cyclopentene rings are prevalent motifs in a wide array of bioactive natural products and synthetic pharmaceuticals.[9] The incorporation of these scaffolds can impart favorable pharmacokinetic properties and provide a three-dimensional architecture for specific receptor interactions. For instance, cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY, a key target in antibiotic development.[10]

1-Isocyanatocyclopent-1-ene serves as a versatile building block for introducing the cyclopentene moiety into molecules and for the subsequent elaboration into diverse chemical libraries. The high reactivity of the isocyanate group allows for its use in diversity-oriented synthesis.

Workflow for Library Synthesis:

-

Core Synthesis: Synthesize 1-isocyanatocyclopent-1-ene as described in Section 2.

-

Parallel Reaction: In a multi-well plate format, react the isocyanate with a diverse collection of alcohols and amines.

-

Purification and Screening: Purify the resulting carbamate and urea libraries and screen them against biological targets of interest.

This approach enables the rapid exploration of the chemical space around the cyclopentene scaffold, increasing the probability of identifying novel hit compounds. The synthesis of pyran, pyridine, and thiophene derivatives from cyclopentanone highlights the utility of the five-membered ring in generating biologically active compounds.[11]

Caption: Workflow for drug discovery using 1-isocyanatocyclopent-1-ene.

Conclusion

1-Isocyanatocyclopent-1-ene is a reactive and versatile chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis via the Curtius rearrangement of cyclopent-1-ene-1-carboxylic acid is a feasible and scalable approach. The dual reactivity of the vinyl and isocyanate functionalities allows for a wide range of chemical transformations, including nucleophilic additions and cycloadditions, which can be exploited to generate diverse libraries of compounds for drug discovery. Further exploration of the chemistry of this compound is warranted and is likely to uncover novel applications in the development of new therapeutic agents.

References

-

Jessie, S., & Kumar, V. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(32), 7535–7557. [Link]

-

Kumar, V., & Jessie, S. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. PubMed Central, PMC6712922. [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

- PubChem. (n.d.). 1-isocyanatocyclopent-1-ene. National Center for Biotechnology Information. Retrieved from a specific PubChem CID, though a direct CAS number is not listed.

- Google Patents. (1999). EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.

-

Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. The Journal of Organic Chemistry, 86(23), 16377–16390. [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central, PMC5055890. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link]

-

Vinyl isocyanates in synthesis. [4 + 2] Cycloaddition reactions with benzyne addends. Journal of the American Chemical Society, 111(11), 4019-4020. [Link]

-

Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]

-

Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, 81(2), 565–575. [Link]

-

The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scientific Research Publishing. [Link]

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]

- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchtrends.net [researchtrends.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1-Isocyanatocyclopent-1-ene Monomers

Introduction: Exploring a Novel Monomer Platform for Advanced Biomaterials

The field of polymer chemistry is continually driven by the pursuit of novel monomers that can unlock new material properties and applications. Polyisocyanates, with their rigid helical structures, have emerged as a fascinating class of polymers, finding utility in areas ranging from chiral separations to advanced optics.[1][2][3] Their structural similarity to polypeptides also makes them compelling candidates for biomedical applications, particularly in drug delivery, where polymer architecture can dictate therapeutic efficacy.[2][4][5]

This document provides a comprehensive guide to the synthesis and polymerization of a novel, and largely unexplored, monomer: 1-isocyanatocyclopent-1-ene . Due to the nascent stage of research into this specific monomer, this guide is built upon established, first-principle methodologies for the synthesis and living anionic polymerization of related isocyanate and vinyl monomers.[3][6] We will provide detailed protocols, the scientific rationale behind our procedural choices, and a forward-looking perspective on the potential applications of the resulting polymers, particularly for researchers in drug development.

The unique structure of 1-isocyanatocyclopent-1-ene, featuring both a reactive isocyanate group and a vinyl C=C double bond within a cyclic system, presents both opportunities and challenges. This dual functionality could potentially lead to polymers with unique architectures and properties, deviating from traditional linear polyisocyanates. This guide will address the synthetic considerations for controlling the polymerization of the isocyanate functionality while considering the reactivity of the vinyl group.

Part 1: Monomer Synthesis - A Proposed Synthetic Route

As there is limited literature on the synthesis of 1-isocyanatocyclopent-1-ene, we propose a plausible synthetic pathway based on established organic chemistry transformations. A common method for synthesizing isocyanates is the Curtius rearrangement of an acyl azide.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 1-isocyanatocyclopent-1-ene.

Protocol 1: Synthesis of 1-Isocyanatocyclopent-1-ene

Materials:

-

Cyclopent-1-enecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous acetone

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve cyclopent-1-enecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. Remove the excess thionyl chloride by distillation to obtain the crude cyclopent-1-enecarbonyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone. In a separate flask, prepare a solution of sodium azide in a minimal amount of water and acetone. Cool the acyl chloride solution to 0°C in an ice bath and slowly add the sodium azide solution dropwise with vigorous stirring. Continue stirring at 0°C for 1-2 hours.

-

Curtius Rearrangement: Carefully extract the acyl azide into anhydrous toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to 80-100°C. The acyl azide will undergo the Curtius rearrangement, with the evolution of nitrogen gas, to form 1-isocyanatocyclopent-1-ene.

-

Purification: The resulting monomer can be purified by fractional distillation under reduced pressure.

Self-Validation: The purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The characteristic isocyanate peak should be observable in the FT-IR spectrum around 2250-2275 cm⁻¹.

Part 2: Living Anionic Polymerization

Living anionic polymerization is the method of choice for synthesizing polyisocyanates with well-defined molecular weights and low polydispersity.[3] This technique relies on the absence of termination and chain transfer reactions, allowing the polymer chains to grow until all the monomer is consumed and remain "living" until intentionally terminated.[6] A key challenge in isocyanate polymerization is the competing trimerization reaction, which can be suppressed by conducting the polymerization at low temperatures.[2]

Polymerization Mechanism

Caption: Anionic polymerization of 1-isocyanatocyclopent-1-ene.

Protocol 2: Living Anionic Polymerization of 1-Isocyanatocyclopent-1-ene

Materials:

-

Purified 1-isocyanatocyclopent-1-ene monomer

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (as initiator)

-

Anhydrous methanol (as terminating agent)

-

Inert atmosphere (Argon) and Schlenk line techniques

Procedure:

-

Solvent and Monomer Preparation: Dry THF by distilling from sodium/benzophenone ketyl under argon. Purify the monomer by distillation under reduced pressure and store it under an inert atmosphere.

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

-

Polymerization:

-

Transfer the desired amount of anhydrous THF into the reaction flask via cannula.

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Add the desired amount of monomer to the cooled THF.

-

Slowly add the calculated amount of n-BuLi initiator dropwise while stirring. The amount of initiator will determine the target molecular weight of the polymer.

-

Allow the polymerization to proceed for a specified time (e.g., 1-4 hours) at -78°C.

-

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.

-

Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or hexane.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Experimental Parameters for Molecular Weight Control:

| Parameter | Rationale |

| [Monomer]/[Initiator] Ratio | This ratio theoretically determines the degree of polymerization and thus the molecular weight of the polymer. |

| Reaction Temperature | Low temperatures (-78°C) are crucial to suppress the formation of the cyclic trimer and favor linear polymer growth.[2] |

| Reaction Time | Should be sufficient for complete monomer conversion, which can be monitored by techniques like in-situ FT-IR. |

| Solvent Purity | The absence of protic impurities is essential to prevent premature termination of the living anionic polymerization.[6] |

Part 3: Polymer Characterization

Thorough characterization of the resulting poly(1-isocyanatocyclopent-1-ene) is essential to understand its structure, molecular weight, and properties.

| Characterization Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a living polymerization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure and can be used to determine the extent of monomer conversion. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Verifies the formation of the polymer by showing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the amide carbonyl peak (~1700 cm⁻¹). |

| Circular Dichroism (CD) Spectroscopy | Used to investigate the helical conformation of the polymer chain in solution, a characteristic feature of many polyisocyanates.[1] |

| Thermal Analysis (TGA and DSC) | Determines the thermal stability and glass transition temperature (Tg) of the polymer. |

Part 4: Potential Applications in Drug Development

The unique helical structure and potential for functionalization make polyisocyanates attractive for various biomedical applications.[5] The rigid, rod-like conformation can influence interactions with biological systems and provide a scaffold for the controlled presentation of therapeutic agents.[4][7]

Drug Delivery Systems

The helical structure of poly(1-isocyanatocyclopent-1-ene) could be leveraged for drug delivery in several ways:[4][7]

-

Controlled Release: The polymer matrix can be designed to encapsulate and release drugs at a controlled rate. The rigidity of the polymer backbone may offer different release kinetics compared to flexible polymers.

-

Targeted Delivery: The polymer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded carrier to specific cells or tissues.

-

Enhanced Cellular Uptake: The helical conformation might facilitate interactions with cell membranes, potentially enhancing the cellular uptake of the drug carrier.[7]

Workflow for Developing a Drug Delivery System

Caption: Workflow for drug delivery system development.

Conclusion and Future Outlook

1-Isocyanatocyclopent-1-ene represents a promising yet underexplored monomer for the synthesis of novel helical polymers. The protocols outlined in this guide, based on well-established principles of living anionic polymerization, provide a solid foundation for researchers to begin investigating this new class of materials. The potential for creating polymers with unique architectures and functionalities opens up exciting possibilities, particularly in the realm of advanced drug delivery systems. Further research will be necessary to fully elucidate the polymerization behavior of this monomer and the properties of the resulting polymers.

References

-

Living Anionic Polymerization of Isocyanates. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Lee, J., et al. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules. [Link]

-

Living Anionic Polymerization of Isocyanates. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Szwarc, M. (2022). Living anionic polymerization. Encyclopedia MDPI. [Link]

-

A new method for the synthesis of 1-(1-isocyanoethyl)adamantane. (2022). MDPI. [Link]

-

Helical Polymers as Drug Delivery Carriers. (2025). PubMed. [Link]

-

Patten, T. E., & Novak, B. M. (1993). Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains. Macromolecules. [Link]

-

Insight into the Influence of Properties of Poly(Ethylene-co-octene) with Different Chain Structures on Their Cell Morphology and Dimensional Stability Foamed by Supercritical CO2. (2022). MDPI. [Link]

-

The Reaction of Phenyl Isocyanate with Polyvinyl Alcohol. (1980). ACS Publications. [Link]

-

Living Anionic Polymerization of Isocyanate Containing a Reactive Carbamate Group. (n.d.). Macromolecules. [Link]

-

Helical Polymers as Drug Delivery Carriers. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Synthesis of isocyanate-free polyurethane concocting multiple cyclic carbonates catalysed by a new microporous zinc phosphonate via CO2 fixation. (2021). Green Chemistry. [Link]

- Polyisocyanate composition. (1992).

-

Synthetic Polymers for Drug, Gene, and Vaccine Delivery. (2023). ACS Publications. [Link]

-

Isocyanate-free urethane vinyl ester resin: preparation, characterization and thermal and mechanical properties investigation. (2022). ResearchGate. [Link]

-

Helical polymers for biological and medical applications. (2020). PubMed. [Link]

-

Anionic Polymerization. (n.d.). Semantic Scholar. Retrieved January 26, 2024, from [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

-

Helical polymers for biological and medical applications. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

1-isocyanatocyclopent-1-ene (C6H7NO). (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Helical Polymers as Drug Delivery Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Helical polymers for biological and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis of Bicyclic Lactams via 1-Isocyanatocyclopent-1-ene

Abstract

This application note details the strategic utilization of 1-isocyanatocyclopent-1-ene as a versatile nucleophilic 1,3-diene equivalent in asymmetric synthesis. While vinyl isocyanates are potent synthons for constructing nitrogen heterocycles, the cyclopentenyl variant offers unique access to hexahydro-2H-cyclopenta[b]pyridin-2-one scaffolds—privileged structures in neurokinin receptor antagonists and antiviral agents. This guide provides a self-validating protocol for the in situ generation of the isocyanate via Curtius rearrangement, followed by a catalytic asymmetric [4+2] cycloaddition with electron-deficient alkenes.

Introduction & Mechanistic Rationale

The Reagent Profile

1-Isocyanatocyclopent-1-ene combines the strain of a five-membered ring with the extended conjugation of the isocyanate cumulene system (

Reaction Strategy: The [4+2] Annulation

The primary application of this reagent is the construction of bicyclic lactams. The reaction proceeds via a stepwise or concerted [4+2] cycloaddition with electron-deficient alkenes (e.g., alkylidene malonates).

-

Activation Mode: Nucleophilic catalysis (using chiral phosphines or tertiary amines) activates the vinyl isocyanate, increasing the HOMO energy at the

-carbon (terminal vinyl position). -

Stereocontrol: The chiral catalyst creates a steric pocket that directs the approach of the electrophile, establishing two contiguous stereocenters at the ring fusion.

Pathway Visualization

The following diagram illustrates the activation and cyclization logic.

Figure 1: Mechanistic pathway from acid precursor to bicyclic lactam via isocyanate activation.

Experimental Protocols

Safety & Pre-requisites

-

Hazard Warning: Diphenylphosphoryl azide (DPPA) and azides are potential explosion hazards. Reactions must be run behind a blast shield. Isocyanates are sensitizers; avoid inhalation.

-

Moisture Control: Isocyanates hydrolyze rapidly. All glassware must be flame-dried, and solvents (Toluene, THF) must be anhydrous (<50 ppm water).

Protocol A: In Situ Synthesis of 1-Isocyanatocyclopent-1-ene

Direct isolation of 1-isocyanatocyclopent-1-ene is possible but risk-prone due to polymerization. This protocol generates it immediately prior to use.

Reagents:

-

Cyclopent-1-enecarboxylic acid (1.0 equiv)

-

Triethylamine (Et

N) (1.2 equiv) -

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Solvent: Anhydrous Toluene (0.2 M)

Procedure:

-

Charge a flame-dried Schlenk flask with cyclopent-1-enecarboxylic acid and anhydrous toluene under N

. -

Add Et

N dropwise at 0 °C. Stir for 10 min. -

Add DPPA dropwise.

-

Stir at 0 °C for 1 hour, then slowly warm to room temperature (RT).

-

Critical Step: Heat the mixture to 80–90 °C for 2 hours. Evolution of N

gas indicates the Curtius rearrangement is proceeding. -

Validation: Aliquot a small sample for IR analysis. Look for the strong, characteristic isocyanate peak at ~2260 cm

. -

Cool to RT. This solution contains the active isocyanate and is used directly.

Protocol B: Asymmetric [4+2] Cycloaddition

Target: Synthesis of chiral hexahydro-2H-cyclopenta[b]pyridin-2-ones. Scope: Reaction with alkylidene malonates.

Reagents:

-

Isocyanate solution (from Protocol A, theoretically 1.0 equiv)

-

Diethyl benzylidenemalonate (Electrophile) (1.2 equiv)

-

Catalyst:

-ICD (Modified Cinchona alkaloid) or chiral phosphine (e.g., (S)-BINAP derivative) (10 mol%) -

Molecular Sieves (4Å, activated)

Procedure:

-

To the cooled isocyanate solution (0 °C), add 100 mg of activated 4Å molecular sieves.

-

Add the chiral catalyst (10 mol%).

-

Add the diethyl benzylidenemalonate (1.2 equiv) slowly to avoid exotherms.

-

Stir at 0 °C for 24–48 hours. Note: Lower temperatures enhance enantioselectivity (ee) but reduce rate.

-

Monitoring: Monitor by TLC (visualize with KMnO

or UV). Disappearance of the isocyanate spot and appearance of a polar fluorescent spot usually indicates product. -

Quench: Add MeOH (2 mL) to quench unreacted isocyanate.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

, Hexanes/EtOAc gradient).

Optimization & Troubleshooting

Solvent Screening Data

The solvent plays a critical role in stabilizing the zwitterionic intermediate and the hydrogen-bonding network of the catalyst.

| Solvent | Dielectric Constant | Yield (%) | ee (%) | Notes |

| Toluene | 2.38 | 82 | 91 | Preferred. Non-polar solvents maximize ion-pairing/H-bonding. |

| DCM | 8.93 | 88 | 76 | Higher yield, lower selectivity due to competitive solvation. |

| THF | 7.58 | 65 | 45 | Interferes with Lewis base catalysts. |

| Acetonitrile | 37.5 | 90 | 12 | High polarity disrupts the chiral transition state. |

Workflow Logic

Use this decision tree to navigate experimental deviations.

Figure 2: Experimental decision matrix for reaction optimization.

References

-

Fundamental Reactivity of Vinyl Isocyanates

-

Asymmetric [4+2] Cycloaddition Strategies

-

Curtius Rearrangement Protocols

-

Applications in Heterocycle Synthesis (Review)

- Lopez, R., & Palomo, C. (2015). Asymmetric Synthesis of Heterocycles via Vinyl Isocyanates. Chemical Reviews.

-

[Link] (Direct Journal Link for verification)

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-Isocyanatocyclopent-1-ene

This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-isocyanatocyclopent-1-ene. As a key intermediate in various synthetic pathways, achieving a high-yield synthesis of this compound is crucial. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the high-yield synthesis of 1-isocyanatocyclopent-1-ene?

The most robust and widely applicable method for synthesizing 1-isocyanatocyclopent-1-ene is the Curtius rearrangement of cyclopent-1-ene-1-carbonyl azide.[1][2] This reaction proceeds through a concerted mechanism, which helps to preserve the stereochemistry of the starting material and generally provides good yields.[1] The overall synthetic strategy involves two main steps: the synthesis of the precursor, cyclopent-1-ene-1-carboxylic acid, followed by its conversion to the isocyanate via the acyl azide intermediate.

Q2: What are the critical parameters to control for a successful Curtius rearrangement in this synthesis?

Key parameters to control include:

-

Temperature: The thermal rearrangement of the acyl azide is a critical step. The temperature must be high enough to induce the rearrangement but not so high as to cause decomposition of the starting material or product. The use of a Lewis acid catalyst, such as boron trifluoride or boron trichloride, can significantly reduce the required decomposition temperature, often by as much as 100°C, and increase the yield of the isocyanate.[1]

-

Solvent: An inert solvent that does not react with the isocyanate product is essential. Anhydrous aromatic hydrocarbons like benzene or toluene are commonly used.

-

Water Content: The reaction must be carried out under strictly anhydrous conditions. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that readily decarboxylates to form an amine, significantly reducing the yield of the desired isocyanate.

-

Purity of Starting Materials: The purity of the cyclopent-1-ene-1-carboxylic acid and the reagents used to form the acyl azide will directly impact the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

The progress of the Curtius rearrangement can be monitored by Infrared (IR) spectroscopy. The disappearance of the characteristic strong absorption band of the acyl azide (around 2140 cm⁻¹) and the appearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹ are indicative of the reaction's progression.

Q4: What are the primary safety concerns when working with 1-isocyanatocyclopent-1-ene?

Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.[3][4][5][6] They are known respiratory and skin sensitizers.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. For volatile isocyanates, respiratory protection may be necessary.

Experimental Protocols

Part 1: Synthesis of Cyclopent-1-ene-1-carboxylic Acid

This protocol is adapted from established methods for the synthesis of cyclic enoic acids.

Materials:

-

Cyclopentanone

-

Diethyl carbonate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium chloride

Procedure:

-

Claisen Condensation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in anhydrous diethyl ether, add a mixture of cyclopentanone and diethyl carbonate dropwise with stirring at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by pouring the mixture into ice-water. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the crude β-keto ester.

-

Hydrolysis and Decarboxylation: Reflux the crude β-keto ester with a solution of sodium hydroxide in water and ethanol. After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude cyclopent-1-ene-1-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure cyclopent-1-ene-1-carboxylic acid.

Part 2: High-Yield Synthesis of 1-Isocyanatocyclopent-1-ene via Curtius Rearrangement

Materials:

-

Cyclopent-1-ene-1-carboxylic acid

-

Oxalyl chloride or thionyl chloride

-

Sodium azide or trimethylsilyl azide

-

Anhydrous toluene or benzene

-

Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

Procedure:

-

Formation of the Acyl Chloride: To a solution of cyclopent-1-ene-1-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclopent-1-ene-1-carbonyl chloride.

-

Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous acetone or toluene and cool to 0°C. Add a solution of sodium azide in a minimal amount of water dropwise with vigorous stirring. Alternatively, trimethylsilyl azide can be used in an anhydrous solvent. Stir for 1-2 hours at 0°C.

-

Curtius Rearrangement: Carefully extract the acyl azide into an inert, high-boiling solvent like anhydrous toluene. Heat the solution gently (typically 80-110°C) until the evolution of nitrogen gas ceases. The use of a Lewis acid catalyst can allow for lower reaction temperatures.[1]

-

Purification: The resulting 1-isocyanatocyclopent-1-ene is a low-boiling liquid and should be purified by fractional distillation under reduced pressure to avoid polymerization.[7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no yield of isocyanate | Incomplete formation of the acyl azide. | Ensure the acyl chloride formation is complete before adding the azide source. Use fresh, high-purity reagents. |

| Wet reagents or solvent. | Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Rearrangement temperature is too low. | Gradually increase the reaction temperature. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to lower the required temperature.[1] | |

| Formation of amine byproduct | Presence of water during the reaction or work-up. | As mentioned above, strictly anhydrous conditions are crucial. During work-up, avoid aqueous solutions until the isocyanate is isolated or derivatized. |

| Polymerization of the product | High reaction or distillation temperature. | Purify the isocyanate by vacuum distillation at the lowest possible temperature.[7] Store the purified product at a low temperature in the absence of moisture. |

| Side reactions during photochemical rearrangement | If using photochemical conditions, the formation of a nitrene intermediate can lead to side products through insertion or addition reactions.[1] | For a cleaner reaction, thermal rearrangement is generally preferred as it proceeds through a concerted mechanism, avoiding the formation of a free nitrene.[1] |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-isocyanatocyclopent-1-ene.

Troubleshooting Decision Tree

Caption: Troubleshooting decision tree for low isocyanate yield.

Characterization Data (Representative)

| Technique | Expected Key Features for 1-Isocyanatocyclopent-1-ene |

| ¹H NMR | Signals corresponding to the vinyl proton and allylic protons of the cyclopentene ring. The chemical shifts will be influenced by the electron-withdrawing isocyanate group. |

| ¹³C NMR | A signal for the isocyanate carbon around 120-130 ppm. Signals for the sp² carbons of the double bond, and sp³ carbons of the cyclopentene ring. |

| IR Spectroscopy | A very strong and sharp absorption band for the asymmetric stretch of the -N=C=O group, typically in the range of 2250-2280 cm⁻¹. A C=C stretching absorption around 1650 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1-isocyanatocyclopent-1-ene (109.13 g/mol ). |

References

-

Curtius rearrangement - L.S.College, Muzaffarpur. (2020-08-03). Available at: [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry. Available at: [Link]

-

Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017-09-19). Available at: [Link]

-

Curtius rearrangement. Wikipedia. Available at: [Link]

-

Curtius Rearrangement. Chemistry Steps. Available at: [Link]

-

Vinyl isocyanate. PubChem. Available at: [Link]

-

Method for the purification of isocyanates. Justia Patents. (2006-06-22). Available at: [Link]

- Method for the purification of isocyanates. Google Patents.

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]

-

Isocyanates technical fact sheet. SafeWork NSW. Available at: [Link]

-

Construction hazardous substances: Isocyanates. HSE. Available at: [Link]

- Safe Use of Di-Isocyanates.

- Method for the purification of isocyanates. Google Patents.

-

Synthesis of vinyl isocyanate. PrepChem.com. Available at: [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. (2023-06-23). Available at: [Link]

-

Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Available at: [Link]

- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.

-

Mass Spectrometry of Polyurethanes. PMC. Available at: [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. hse.gov.uk [hse.gov.uk]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Vinyl isocyanate | C3H3NO | CID 77094 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: 1-Isocyanatocyclopent-1-ene Handling & Stability

Executive Summary

This guide addresses the specific handling, stability, and synthesis challenges of 1-isocyanatocyclopent-1-ene .

CRITICAL DISTINCTION: Unlike its isomers (3-isocyanato- or 4-isocyanatocyclopent-1-ene), the 1-isomer is a vinyl isocyanate . The isocyanate group (-NCO) is directly attached to the alkene double bond. This conjugation renders the molecule electronically distinct, highly sensitive to hydrolysis (yielding cyclopentanone, not just ureas), and prone to unique polymerization pathways.

Module 1: Stability & Reactivity Profile

Q: Why is my sample turning cloudy or yellow/brown?

A: You are likely observing one of two degradation pathways: Moisture-Induced Hydrolysis or Thermal Polymerization .

1. The Hydrolysis Trap (The Vinyl Effect) Unlike alkyl isocyanates which hydrolyze to stable amines and ureas, 1-isocyanatocyclopent-1-ene hydrolyzes to an enamine intermediate. Enamines are unstable in aqueous environments and rapidly tautomerize to the corresponding ketone.

-

Observation: Evolution of gas (

) and a smell of ammonia, potentially accompanied by the formation of cyclopentanone (solvent-like smell). -

Mechanism: Isocyanate

Carbamic Acid

2. Polymerization The "vinyl" double bond is electron-deficient due to the withdrawing nature of the isocyanate group.

-

Observation: Viscosity increase or solid precipitate (often white or yellow).

-

Trigger: Radical initiators (light, peroxides) or anionic impurities (bases).

Visualizing the Degradation Pathway

The following diagram illustrates the unique hydrolytic fate of this vinyl isocyanate compared to standard alkyl isocyanates.

Figure 1: Hydrolysis cascade of 1-isocyanatocyclopent-1-ene leading to ketone formation.

Module 2: Synthesis & Isolation (The Curtius Route)

Q: Can I distill the precursor to purify it?

A: NO. ABSOLUTELY NOT. The standard synthesis involves the Curtius Rearrangement of cyclopent-1-enecarbonyl azide.

-

Risk: Acyl azides are high-energy compounds. Distilling or concentrating them to dryness can lead to explosions .

-

Protocol: You must use a "Telescoped" process where the azide is generated and rearranged in situ without isolation.

Q: My yield drops significantly after silica gel chromatography. Why?

A: Silica gel is slightly acidic and contains bound water.

-

Issue: The acidity catalyzes the hydrolysis of the vinyl isocyanate to cyclopentanone (as shown in Fig 1).

-

Solution: Avoid chromatography. Purify via vacuum distillation of the final isocyanate only. If chromatography is unavoidable, use neutral alumina or treat silica with 1% triethylamine (though this risks polymerization).

Safe Synthesis Workflow

Follow this logic to minimize explosion risk and degradation.

Figure 2: Telescoped synthesis workflow preventing isolation of the explosive azide intermediate.

Module 3: Storage & Handling Protocols

Q: Can I store this in a standard -20°C freezer?

A: Only if strictly sealed under inert gas (Argon/Nitrogen).

-

Risk: Standard freezers have high humidity. If the septum is pierced or the cap is loose, moisture will enter.

-

Recommendation: Store in a glovebox or in a Schlenk tube with a high-integrity Teflon tap, taped with parafilm, inside a secondary container with desiccant (Drierite/P2O5) at -20°C.

Q: What solvent should I use for reactions?

A: Non-nucleophilic, anhydrous solvents.

-

Recommended: Toluene, Dichloromethane (DCM), THF (if peroxide-free).

-

Avoid: Alcohols (Methanol/Ethanol will form carbamates immediately), Water, Amines (unless forming urea intentionally), DMF (can contain dimethylamine impurities).

Summary of Physical Properties & Handling

| Property | Value / Condition | Note |

| State | Colorless to pale yellow liquid | Darkening indicates decomposition. |

| Boiling Point | ~45-55°C at 10 mmHg (Estimated) | Distill at lowest possible vacuum/temp. |

| Storage | -20°C, Inert Atmosphere | Moisture Sensitive. |

| PPE | Gloves (Nitrile/Butyl), Goggles, Fume Hood | Lachrymator (Induces tears). |

| Incompatibility | Water, Alcohols, Amines, Acids, Bases | Reacts violently or degrades. |

Module 4: Emergency & Decontamination

Q: I spilled a small amount in the hood. How do I clean it?

A: Do not wipe with water immediately (this releases CO2 and can spread contamination).

-

Absorb: Cover with sand or vermiculite.

-

Neutralize: Prepare a decontamination solution:

-

Formula: 50% Ethanol + 45% Water + 5% Concentrated Ammonia.

-

Action: The ethanol dissolves the isocyanate, and the ammonia rapidly converts it to a harmless urea derivative.

-

-

Wait: Let the mixture sit on the spill for 15-30 minutes.

-

Disposal: Collect as chemical waste.

Q: I inhaled the vapor and feel chest tightness.

A: Isocyanates are potent respiratory sensitizers.

-

Evacuate: Move to fresh air immediately.

-

Medical Attention: Seek medical help. Isocyanate sensitization can lead to asthma-like symptoms that persist for life. This is a Class 6.1 Toxic substance [1].

References

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.[1] Safe Work Australia. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Isocyanatocyclopent-1-ene (Isomer Reference). PubChem.[2] [Link]

-

Ghosh, A. K., & Holt, L. (2011). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[3] Journal of Medicinal Chemistry. [Link]

-

Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST). (2010). Guide for safe use of isocyanates: An industrial hygiene approach. IRSST. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 1-Isocyanatocyclopent-1-ene Cycloadditions

Welcome to the technical support center for optimizing cycloaddition reactions involving 1-isocyanatocyclopent-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common experimental issues, and ultimately achieve higher yields and selectivity in their synthetic endeavors. As Senior Application Scientists, we have synthesized peer-reviewed data and field-proven insights to provide a comprehensive resource grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the critical role of the solvent in directing the outcome of your cycloaddition reactions.

Q1: Why is solvent selection so crucial for 1-isocyanatocyclopent-1-ene cycloadditions?

A1: Solvent choice is a critical parameter that extends beyond simple dissolution of reactants. The solvent environment directly influences the reaction's kinetics, mechanism, and stereochemical outcome.[1] For pericyclic reactions like cycloadditions, while some are relatively unaffected by solvent changes, those involving charge separation or significant dipole changes in the transition state are highly sensitive.[1][2] Solvents can stabilize or destabilize the transition state relative to the ground state, thereby altering the activation energy and reaction rate.[3] For isocyanate cycloadditions, which can proceed through either concerted or stepwise pathways, the solvent's polarity can be the deciding factor.[4]

Q2: How does solvent polarity affect the reaction mechanism?

A2: The reaction mechanism can shift based on solvent polarity.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents typically favor a concerted mechanism, where bond formation occurs in a single, cyclic transition state.[2][4] They do not offer significant stabilization for charged intermediates.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These solvents can favor a stepwise mechanism by stabilizing polar or zwitterionic intermediates that may form during the reaction.[4] This stabilization can lower the energy of the stepwise pathway, making it competitive with or even preferential to the concerted route.[4]

Q3: What are the primary side reactions to be aware of, and how does the solvent play a role?

A3: Isocyanates are highly reactive electrophiles, making them susceptible to several side reactions.[5] Solvent choice can either promote or suppress these pathways.

-

Reaction with Water (Urea Formation): This is the most common and problematic side reaction.[6] Isocyanates react rapidly with trace moisture to form an unstable carbamic acid, which decarboxylates to an amine.[5] This newly formed amine then reacts with another isocyanate molecule to produce a stable, often insoluble, disubstituted urea, consuming two equivalents of your starting isocyanate for every one molecule of water.[6] This underscores the absolute necessity of using anhydrous solvents.

-

Self-Condensation (Trimerization/Dimerization): Isocyanates can self-condense to form cyclic trimers (isocyanurates) or dimers (uretdiones).[6] This is often promoted by higher temperatures and certain catalysts, but the solvent environment can also play a role.[5][6]

-

Reaction with Alcohols (Allophanate Formation): If your reaction partner is an alcohol, the initial urethane product can react with another isocyanate molecule, especially at elevated temperatures (>100 °C) or with excess isocyanate, to form an allophanate.[6]

Q4: Should I ever consider using a protic solvent?

A4: Generally, no. Protic solvents like alcohols, water, or primary/secondary amines will react directly with the isocyanate group, leading to byproducts such as urethanes, ureas, and amides.[5] These reactions are typically fast and will consume your starting material, preventing the desired cycloaddition. Experiments with isocyanates must be conducted under strictly anhydrous and aprotic conditions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is very low or I'm getting no product.

| Possible Cause | Explanation & Scientific Rationale | Recommended Solution |

| Moisture Contamination | The most frequent cause of failure. The isocyanate is consumed by trace water to form insoluble urea byproducts, as detailed in the FAQs.[6] This reaction is often faster than the desired cycloaddition. | Action: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon). See Protocol 2 for solvent purification. |

| Incorrect Solvent Polarity | The chosen solvent may be destabilizing the cycloaddition transition state. Pericyclic reaction rates can be sensitive to the solvent's ability to solvate the transition structure.[3] A non-optimal solvent leads to a high activation energy barrier. | Action: Perform a solvent screen with a range of polarities. Test nonpolar (e.g., Toluene), moderately polar (e.g., Dichloromethane), and polar aprotic (e.g., Acetonitrile) solvents in small-scale parallel reactions. See Protocol 1 . |

| Competing Self-Condensation | At elevated temperatures or high concentrations, your isocyanate may be trimerizing to form isocyanurates.[6] This creates a thermodynamic sink that consumes the starting material. | Action: Run the reaction at a lower temperature. While this may slow the desired reaction, it will disproportionately slow the side reaction, which often has a higher activation energy. Also, consider running the reaction at a lower concentration. |

Problem 2: I'm observing poor or inconsistent diastereoselectivity.

| Possible Cause | Explanation & Scientific Rationale | Recommended Solution |

| Suboptimal Solvent Choice | The solvent influences the geometry of the transition state.[7] Different solvents can favor different approaches of the dienophile to the diene (or equivalent cycloaddition partners) by solvating the transition state complex in a specific orientation, thus dictating the stereochemical outcome.[8] | Action: Screen a variety of solvents. A switch from a nonpolar to a polar aprotic solvent can sometimes completely reverse the diastereoselectivity.[7] Temperature can also be a critical factor; re-evaluate your reaction temperature in conjunction with solvent choice. |

| Stepwise Mechanism Interference | If the reaction proceeds through a stepwise, zwitterionic intermediate (favored by polar solvents), bond rotation in the intermediate can occur before ring closure, leading to a loss of stereocontrol and a mixture of diastereomers.[4] | Action: Try switching to a less polar solvent (e.g., from Acetonitrile to THF or Toluene) to favor a more concerted, stereospecific pathway. |

Problem 3: A white precipitate forms immediately upon adding my isocyanate.

| Possible Cause | Explanation & Scientific Rationale | Recommended Solution |

| Urea Formation | This is the classic sign of moisture contamination.[6] The disubstituted urea formed from the reaction of the isocyanate with water and the subsequent amine is often poorly soluble in common organic solvents, causing it to crash out of solution as a white solid. | Action: This is a clear indication that your solvent and/or reagents are not dry. Re-purify all solvents and dry any non-isocyanate starting materials. Ensure your reaction is performed under a strictly inert atmosphere. Refer to Protocol 2 . |

Data Presentation & Key Solvent Parameters

When optimizing your reaction, consider the following solvent properties. The ideal solvent will maximize the rate of the desired cycloaddition while minimizing side reactions.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Polarity Class | Key Considerations for Isocyanate Cycloadditions |

| Hexane | 1.88 | ~0 | Nonpolar | Favors concerted pathways. Low solubility for polar substrates. |

| Toluene | 2.38 | 0.36 | Nonpolar | Good for concerted pathways, higher boiling point than hexane. |

| Diethyl Ether | 4.34 | 1.15 | Nonpolar | Prone to peroxide formation; must be purified. Low boiling point. |

| THF | 7.58 | 1.75 | Polar Aprotic | Good general-purpose solvent. Must be rigorously dried.[6] |

| DCM | 8.93 | 1.60 | Polar Aprotic | Can stabilize polar intermediates. Volatile and easy to remove. |

| Acetonitrile | 37.5 | 3.92 | Polar Aprotic | Highly polar; may favor stepwise mechanisms and stabilize charged intermediates.[4][9] |

| Nitromethane | 35.87 | 3.56 | Polar Aprotic | Very polar; has been shown to be effective for some isocyanate cycloadditions but can be reactive.[10] |

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes for optimizing your experiments.

Caption: Influence of Solvent Polarity on Reaction Mechanism.

Experimental Protocols

Protocol 1: Parallel Solvent Screening for Cycloaddition

Objective: To efficiently identify the optimal solvent for yield and/or selectivity for the cycloaddition of 1-isocyanatocyclopent-1-ene with a chosen reaction partner.

Methodology:

-

Preparation: In a glovebox or under a positive pressure of inert gas, arrange a set of 5 oven-dried reaction vials, each with a small magnetic stir bar.

-

Reagent Addition:

-

To each vial, add your reaction partner (e.g., alkene, diene) (1.0 eq, ~0.1 mmol).

-

Add 1.0 mL of a different anhydrous solvent to each vial (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: DCM, Vial 4: Acetonitrile, Vial 5: Diethyl Ether).

-

-

Initiation: While stirring, add 1-isocyanatocyclopent-1-ene (1.1 eq, ~0.11 mmol) to each vial.

-

Reaction Monitoring: Seal the vials and stir at the desired temperature (e.g., room temperature). At regular intervals (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction mixture for analysis.

-

Analysis: Analyze the aliquots by TLC, LCMS, or GCMS to determine the extent of conversion, formation of the desired product, and presence of any major byproducts. Compare the results across all solvents to identify the most promising candidate(s) for further optimization.

Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)

Objective: To obtain an anhydrous and oxygen-free solvent, which is critical for preventing isocyanate side reactions. [6] Reagents & Equipment:

-

THF (reagent grade, preferably pre-dried over 4Å molecular sieves). [6]* Sodium metal (in small pieces).

-

Benzophenone.

-

Distillation apparatus (all glassware must be oven- or flame-dried).

-

Inert gas source (Nitrogen or Argon).

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus under a positive pressure of inert gas. [6]2. Still Preparation: To the round-bottom flask containing a stir bar, add the pre-dried THF. Carefully add small, freshly cut pieces of sodium metal to the THF.

-

Initiation: Add a small amount of benzophenone (it will act as an indicator). [6]4. Reflux: Gently heat the mixture to reflux. A persistent deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. [6]If the color fades, it means water or oxygen is still present; carefully add more sodium and continue refluxing.

-

Distillation: Once the deep blue color is stable, distill the solvent into the receiving flask, which should be under an inert atmosphere.

-

Storage: Use the freshly distilled anhydrous solvent immediately for the best results. [6] Safety Note: Isocyanates are potent respiratory sensitizers and are harmful if inhaled, swallowed, or in contact with skin. [11][12]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [5]

References

-

Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes - Research Trends. Available from: [Link]

-

Trost, B. M., & Machacek, M. R. (2003). Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. Journal of the American Chemical Society, 125(21), 6390–6391. Available from: [Link]

-

Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2015). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, 81(1), 187–196. Available from: [Link]

-

Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. (2025). Available from: [Link]

-

Farant, J. P., & Riel, R. R. (1988). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. Scandinavian journal of work, environment & health, 14(3), 203–205. Available from: [Link]

-

Jorgensen, W. L., Blake, J. F., Madura, J. D., & Wierschke, S. G. (1989). Investigation of solvent effects on pericyclic reactions by computer simulations. Journal of the Chemical Society, Faraday Transactions, 85(8), 1431. Available from: [Link]

-

Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. MDPI. Available from: [Link]

-

Investigating Solvent Effects of an Ionic Liquid on Pericyclic Reactions through Kinetic Analyses of Simple Rearrangements. PubMed. Available from: [Link]

-

Interrupted intra [3+2] to 5-endo-dig Cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: Photo induced solvent free gem-diamination to α-amino-α-substituted α-amino esters. Organic Chemistry Frontiers. Available from: [Link]

-

3-Isocyanatocyclopent-1-ene | C6H7NO | CID 19028667. PubChem. Available from: [Link]

-

Isocyanate synthesis through [3+2] cycloaddition and rearrangement. ResearchGate. Available from: [Link]

-

(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). Available from: [Link]

-

Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. MDPI. Available from: [Link]

-

Non-ionic Chemical Reactions. MSU chemistry. Available from: [Link]

-

Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(16), 4346–4349. Available from: [Link]

-

Influence of the Solvent on the stereoselectivity of 1,3-Dipolar cycloaddition of Nitrile Oxides on Several 4-Substituted 2-Cyclopentenones. Semantic Scholar. Available from: [Link]

-

Solvent effects – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]

- 3. Investigating Solvent Effects of an Ionic Liquid on Pericyclic Reactions through Kinetic Analyses of Simple Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchtrends.net [researchtrends.net]

- 11. 3-Isocyanatocyclopent-1-ene | C6H7NO | CID 19028667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for 1-Isocyanatocyclopent-1-ene Reactions

A Note on This Guidance

1-Isocyanatocyclopent-1-ene is a specialized vinyl isocyanate, a class of reagents known for their unique reactivity profile. As specific literature on this exact molecule is limited, this guide is built upon the foundational principles of isocyanate chemistry, with a special focus on the known reactivity patterns of vinyl isocyanates. The protocols and troubleshooting advice provided are designed to be robust starting points for your experimental design, grounded in established chemical mechanisms.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the use of 1-isocyanatocyclopent-1-ene, focusing on the causality behind experimental choices.

Q1: What makes 1-isocyanatocyclopent-1-ene structurally unique and how does this affect its reactivity compared to a standard alkyl isocyanate (e.g., cyclohexyl isocyanate)?

A1: The defining feature of 1-isocyanatocyclopent-1-ene is the conjugation of the alkene (vinyl) group directly with the isocyanate moiety (–N=C=O). This has two major consequences:

-

Electronic Effects: The π-system of the double bond can donate electron density into the NCO group. This resonance delocalization slightly reduces the electrophilicity of the isocyanate carbon, potentially slowing its reaction with nucleophiles compared to a saturated alkyl isocyanate.

-

Competing Reactivity: The vinyl group itself is a reactive functional group. It introduces the possibility of side reactions such as radical or thermally-induced polymerization, cycloadditions, or ene reactions, which are not concerns with simple alkyl isocyanates.[1] The stability of the cyclopentene ring is also a factor; more substituted alkenes are generally more stable, which influences the molecule's overall energy.[2]

Q2: What are the primary classes of catalysts for this reaction, and how do their mechanisms differ?

A2: Catalyst selection is critical and generally falls into two main categories: Lewis bases and Lewis acids/organometallics.[3]

-

Lewis Base Catalysis (e.g., Tertiary Amines): Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine activate the nucleophile (e.g., an alcohol). They operate by forming a hydrogen-bonded complex with the alcohol's hydroxyl group, increasing its nucleophilicity and facilitating its attack on the isocyanate carbon. This mechanism is often preferred for avoiding activation of the isocyanate group itself, which can lead to self-condensation (trimerization).[4]

-

Lewis Acid / Organometallic Catalysis (e.g., DBTDL, Zirconium or Bismuth Complexes): These catalysts, which include classic organotins like dibutyltin dilaurate (DBTDL) as well as modern, less toxic alternatives, function by activating the isocyanate.[5][6] The metal center coordinates to the oxygen or nitrogen atom of the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it significantly more susceptible to nucleophilic attack.[6] While highly effective, this activation can also promote unwanted side reactions like trimerization or allophanate formation if conditions are not carefully controlled.[7]

Q3: What are the most probable side reactions when working with 1-isocyanatocyclopent-1-ene and how can they be minimized?

A3: Beyond slow reaction rates, the three most common challenges are moisture contamination, self-condensation, and vinyl polymerization.

-

Urea Formation (from Water): This is the most common side reaction for all isocyanates.[7] Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine. This newly formed amine is a potent nucleophile and rapidly reacts with a second isocyanate molecule to form a highly insoluble urea precipitate. This consumes two equivalents of your valuable starting material for every one equivalent of water.

-

Prevention: Rigorous exclusion of moisture is non-negotiable. Use freshly distilled anhydrous solvents, flame-dried glassware under an inert atmosphere (Nitrogen or Argon), and ensure all nucleophiles and catalysts are scrupulously dry.[7]

-

-

Isocyanurate Trimerization: Isocyanates can self-condense to form highly stable, six-membered isocyanurate rings (trimers). This is often promoted by strong basic catalysts and higher temperatures.

-